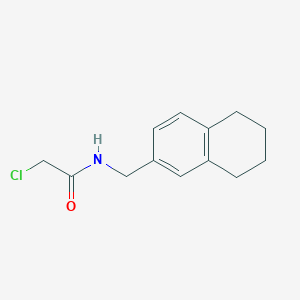![molecular formula C18H14N4OS B6646134 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide](/img/structure/B6646134.png)
2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide
Descripción general
Descripción
2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide, also known as PPTA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPTA belongs to the class of thiazole-based compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death. Additionally, 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide is its potential therapeutic applications. 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development. Additionally, the synthesis method for 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been optimized, and the purity and yield of the compound have been reported in several scientific journals. However, there are also some limitations to using 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide in lab experiments. 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has not been extensively studied in vivo, and its long-term effects are not known. Additionally, the mechanism of action of 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide is not fully understood, and further research is needed to elucidate its biological activities.
Direcciones Futuras
There are several future directions for research on 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide. One potential direction is to investigate the anti-cancer properties of 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide in vivo. Another direction is to study the mechanism of action of 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide in more detail, including its effects on gene expression and DNA repair. Additionally, further research is needed to determine the safety and efficacy of 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide in humans, and to develop 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide-based drugs for clinical use.
Aplicaciones Científicas De Investigación
2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Several studies have shown that 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
2-phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-16(9-12-5-2-1-3-6-12)22-18-21-15(11-24-18)14-10-20-17-13(14)7-4-8-19-17/h1-8,10-11H,9H2,(H,19,20)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWACKLGGQCKNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CNC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B6646055.png)

![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)

![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)




![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)
![3-[(2-Methoxy-5-methylphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B6646103.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)

![2-chloro-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B6646148.png)